molecular formula C17H13F2NO4S2 B2596453 Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-47-6

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2596453
CAS No.: 932464-47-6
M. Wt: 397.41
InChI Key: RWDUWGODJVPJNO-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13F2NO4S2 and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Bifunctional Thiophene Derivatives : A study highlighted the preparation of key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate through the Gewald reaction, which subsequently reacted with various reagents to afford different substituted thiophenes. These compounds exhibited promising antimicrobial activities, indicating their potential in medicinal chemistry applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

  • Thieno[2,3-d]Pyrimidines Synthesis : Another research focused on the synthesis of new thieno[2,3-d]pyrimidines starting from ethyl 2-amino-5-ethylthiophene-3-carboxylate, which showed excellent inhibitory activities against certain plant growths, suggesting their use in agricultural chemistry (Wang, Zheng, Liu, & Chen, 2010).

  • Radical Alkenylation of C(sp3)–H Bonds : A study demonstrated the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This method provides an efficient way to extend carbon skeletons, which could be significant in the synthesis of natural products and pharmaceuticals (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).

Biological Activity and Applications

  • Antimicrobial and Anti-inflammatory Agents : A series of novel thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents, with several compounds showing promising activity against various tumor cell lines. This indicates their potential in developing new therapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).

  • Extraction of Benzothiophene : Research into the extraction of benzothiophene from n-hexane using imidazolium-based ionic liquids provided insights into the selectivity and distribution coefficient of sulfur compounds, which could have implications for the desulphurization of petroleum fuels (Varma, Ramalingam, & Banerjee, 2011).

Properties

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-13-8-7-10(18)9-12(13)19/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDUWGODJVPJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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